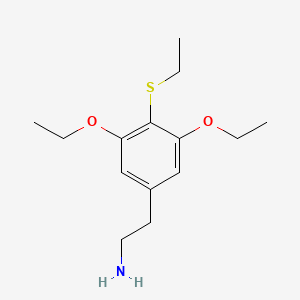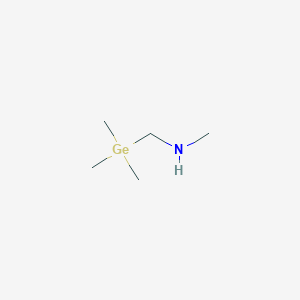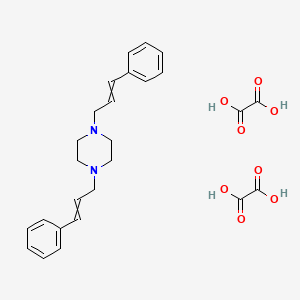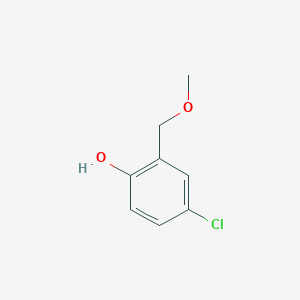
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is a complex organic compound that combines the properties of acetic acid, bromine, and a highly fluorinated alcohol. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and providing it with unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Hell–Volhard–Zelinsky reaction, which brominates acetic acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2) . The resulting bromoacetic acid is then reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol under controlled conditions to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of the fluorinated alcohol. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of specialized equipment to handle the highly reactive bromine and fluorinated intermediates.
化学反应分析
Types of Reactions
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.
Addition Reactions: The double bonds in the fluorinated alcohol can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions (OH-) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromo-substituted derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.
科学研究应用
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
作用机制
The mechanism of action of acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms provide stability and resistance to degradation. The compound’s effects are mediated through its ability to form stable complexes with various molecular targets, influencing biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Bromoacetic acid: A simpler compound with similar bromine chemistry but lacking the extensive fluorination.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with different functional groups, used in surface chemistry.
Ethyl 2-bromoacetate: A related ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol is unique due to its combination of bromine and extensive fluorination, providing it with exceptional stability, resistance to chemical reactions, and unique physical properties. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
属性
CAS 编号 |
89807-82-9 |
|---|---|
分子式 |
C10H8BrF13O3 |
分子量 |
503.05 g/mol |
IUPAC 名称 |
acetic acid;2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H4BrF13O.C2H4O2/c9-2(1-23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22;1-2(3)4/h2,23H,1H2;1H3,(H,3,4) |
InChI 键 |
NXAJGTXDJXVGNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)

![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)

![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
